Ethyl 2,4,6-trimethylpyrimidine-5-carboxylate

説明

Ethyl 2,4,6-trimethylpyrimidine-5-carboxylate is an organic compound with the molecular formula C10H14N2O2. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is known for its versatile applications in various fields of scientific research and industry.

準備方法

Synthetic Routes and Reaction Conditions

Ethyl 2,4,6-trimethylpyrimidine-5-carboxylate can be synthesized through several synthetic routes. One common method involves the condensation of ethyl acetoacetate with 2,4,6-trimethylpyrimidine-5-carboxylic acid under acidic conditions. The reaction typically requires a catalyst such as sulfuric acid and is carried out at elevated temperatures to facilitate the esterification process.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale esterification reactions. The process may include the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.

化学反応の分析

Types of Reactions

Ethyl 2,4,6-trimethylpyrimidine-5-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

科学的研究の応用

Organic Synthesis

Ethyl 2,4,6-trimethylpyrimidine-5-carboxylate serves as a building block for synthesizing more complex heterocyclic compounds. Its reactivity allows chemists to modify its structure to create derivatives with specific properties tailored for various applications.

Medicinal Chemistry

This compound has been investigated for its potential neuroprotective and anti-neuroinflammatory properties. Research has shown that derivatives of this compound can affect human microglia and neuronal cell models positively. The synthesis of novel triazole-pyrimidine-based compounds has been explored to enhance these effects through various experimental procedures such as cell viability assays and molecular docking studies.

Antiviral and Anticancer Activity

This compound has demonstrated promising antiviral properties by inhibiting viral replication through interactions with essential viral enzymes. For instance, studies have shown that this compound can inhibit RNA-dependent RNA polymerase (RdRp), crucial for viral replication. Additionally, it exhibits anticancer activity by inducing apoptosis in cancer cell lines such as HCT116 (colon cancer) and MCF-7 (breast cancer), with IC50 values indicating effective concentrations for therapeutic applications .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HCT116 (colon) | 15 | Apoptosis induction |

| MCF-7 (breast) | 20 | Cell cycle arrest |

| A549 (lung) | 18 | Inhibition of angiogenesis |

Case Study 1: Neuroprotective Effects

A study synthesized a series of compounds based on this compound to evaluate their neuroprotective effects on human microglial cells. The results indicated significant improvements in cell viability and reduced inflammatory markers when treated with these compounds compared to controls. Techniques such as ELISA and qRT-PCR were employed to assess the biological activity of the synthesized compounds.

Case Study 2: Antiviral Activity

In another study focusing on antiviral properties, derivatives of this compound were tested against various viral strains. The findings revealed that certain derivatives effectively inhibited viral replication by disrupting the function of RdRp. This study highlights the potential of this compound as a lead structure for developing new antiviral drugs .

作用機序

The mechanism of action of ethyl 2,4,6-trimethylpyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

類似化合物との比較

Ethyl 2,4,6-trimethylpyrimidine-5-carboxylate can be compared with other pyrimidine derivatives:

Ethyl 2,4-dimethylpyrimidine-5-carboxylate: Lacks one methyl group, which may affect its reactivity and biological activity.

Ethyl 2,6-dimethylpyrimidine-5-carboxylate: Similar structure but different substitution pattern, leading to variations in chemical properties.

Ethyl 4,6-dimethylpyrimidine-5-carboxylate: Another isomer with distinct chemical behavior.

生物活性

Ethyl 2,4,6-trimethylpyrimidine-5-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

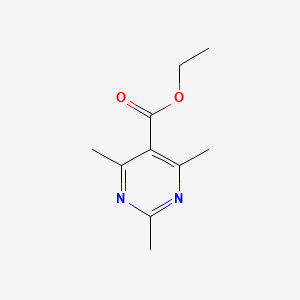

This compound is a pyrimidine derivative characterized by the following structural formula:

This compound features a pyrimidine ring with three methyl groups at the 2, 4, and 6 positions and an ethyl ester at the carboxylic acid position. The presence of these substituents influences its solubility and biological interactions.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. Research indicates that compounds with similar pyrimidine structures exhibit inhibitory effects on various cancer cell lines. For instance, a study demonstrated that modifications in pyrimidine derivatives led to enhanced binding affinity to cancer targets, resulting in significant tumor growth inhibition in vivo models .

Table 1: Summary of Anticancer Activity

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | NCI-H929 (MM) | 0.12 | Mcl-1 inhibition and caspase activation |

| This compound | MV-4-11 (Leukemia) | TBD | Apoptosis induction via caspase pathway |

Enzyme Inhibition

This compound has also been investigated for its ability to inhibit specific enzymes involved in cancer progression. For example, it has shown promise as an inhibitor of tissue transglutaminase (TG2), a protein implicated in cancer cell adhesion and metastasis. Inhibiting TG2 disrupts the interaction between cancer cells and the extracellular matrix, potentially reducing metastatic spread .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests moderate bioavailability but favorable clearance rates compared to other compounds in its class. Studies indicate that modifications in the chemical structure can enhance its pharmacokinetic properties without compromising efficacy .

Table 2: Pharmacokinetic Properties

| Parameter | Value |

|---|---|

| Clearance (mL/min/kg) | TBD |

| Volume of Distribution (L/kg) | TBD |

| Half-life (h) | TBD |

In Vivo Efficacy

In vivo studies using mouse models have demonstrated that this compound can significantly reduce tumor burden when administered at specific dosages. For example, in a study involving subcutaneous xenograft models of multiple myeloma and leukemia, treatment with this compound resulted in a notable reduction in tumor size compared to control groups .

Synergistic Effects

Further investigations have explored the synergistic effects of this compound when used in combination with established chemotherapeutic agents such as doxorubicin. Preliminary results suggest enhanced efficacy against resistant cancer cell lines when these compounds are co-administered .

特性

IUPAC Name |

ethyl 2,4,6-trimethylpyrimidine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-5-14-10(13)9-6(2)11-8(4)12-7(9)3/h5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLNRQWMYAYZEMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(N=C1C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70527350 | |

| Record name | Ethyl 2,4,6-trimethylpyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70527350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90905-54-7 | |

| Record name | Ethyl 2,4,6-trimethylpyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70527350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。